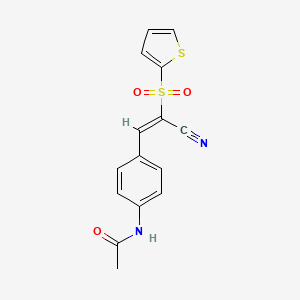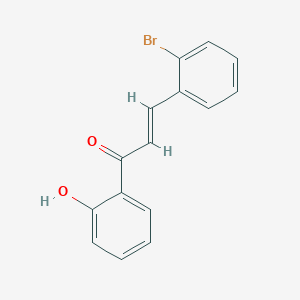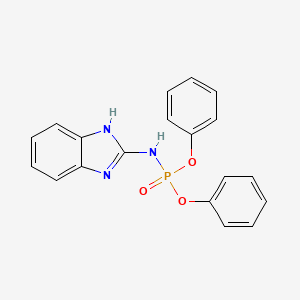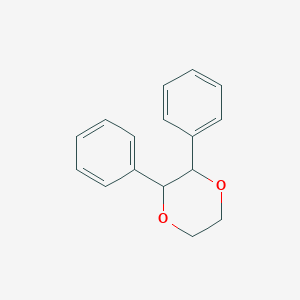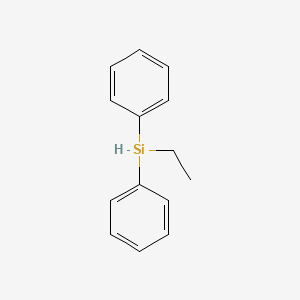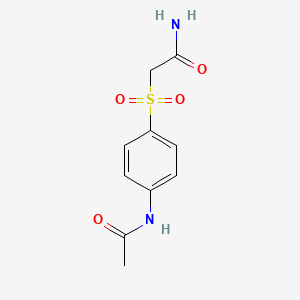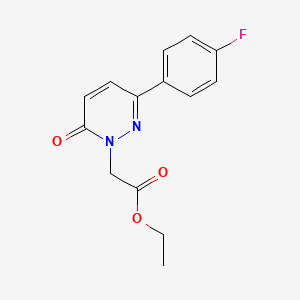
3-(2-Iodophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodophenyl)butanoic acid is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.102 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a butanoic acid chain. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
The synthesis of 3-(2-Iodophenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product through an acidic work-up
Analyse Des Réactions Chimiques
3-(2-Iodophenyl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Iodophenyl)butanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Iodophenyl)butanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can undergo nucleophilic attacks . These reactions enable the compound to form various intermediates and products, which can interact with molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
3-(2-Iodophenyl)butanoic acid can be compared with other similar compounds such as:
3-(4-Iodophenyl)butanoic acid: Similar structure but with the iodine atom at the para position.
3-(4-Bromophenyl)butanoic acid: Contains a bromine atom instead of iodine.
3-(4-Methoxyphenyl)butanoic acid: Features a methoxy group instead of a halogen.
The uniqueness of this compound lies in the position of the iodine atom and its specific reactivity, which can influence the outcome of chemical reactions and its applications in research.
Propriétés
Numéro CAS |
33994-45-5 |
|---|---|
Formule moléculaire |
C10H11IO2 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
3-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |
Clé InChI |
BGYLABALGVZIFC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


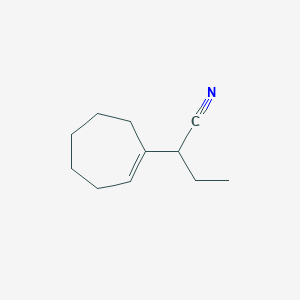
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)
